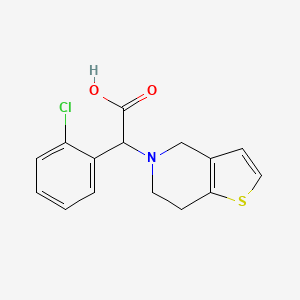

Clopidogrel carboxylic acid

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCASRSISIKYPDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301144644 | |

| Record name | 2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301144644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90055-55-3 | |

| Record name | 2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90055-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301144644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Clopidogrel Carboxylic Acid

Introduction: The Significance of a Major Metabolite

Clopidogrel, marketed globally as Plavix, is a cornerstone antiplatelet therapy, administered as a prodrug to prevent thrombotic events in patients with cardiovascular diseases.[1] Its therapeutic efficacy hinges on its in vivo conversion to an active thiol metabolite, which irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby blocking platelet activation and aggregation.[2]

However, the metabolic journey of clopidogrel is bifurcated. While a small fraction undergoes the necessary two-step oxidation by hepatic cytochrome P450 (CYP) enzymes (notably CYP2C19 and CYP3A4) to become active, the vast majority—approximately 85-90% of an orally administered dose—is rapidly and efficiently diverted down a different path.[2][3][4][5] This predominant pathway involves hydrolysis of the parent drug's methyl ester by human carboxylesterase 1 (CES1), yielding the pharmacologically inactive clopidogrel carboxylic acid (CCA).[6][7][8]

Understanding this inactive metabolite is paramount for drug development professionals. As the most abundant clopidogrel-related compound in circulation, the accurate synthesis, characterization, and quantification of CCA are indispensable for conducting pharmacokinetic (PK) and drug-drug interaction studies.[9][10] This guide provides a comprehensive technical overview of a biomimetic synthesis of clopidogrel carboxylic acid and the suite of analytical techniques required for its unequivocal structural confirmation and purity assessment.

Section 1: Synthesis of Clopidogrel Carboxylic Acid via Biomimetic Hydrolysis

The most direct and relevant laboratory-scale synthesis of clopidogrel carboxylic acid mimics its primary metabolic fate: the hydrolysis of the methyl ester of the parent drug. This procedure can be effectively achieved through either acid- or base-catalyzed hydrolysis. The protocol detailed here utilizes base-catalyzed hydrolysis (saponification), which is typically rapid and proceeds to completion with high yields.

Principle of the Reaction

Saponification involves the nucleophilic attack of a hydroxide ion (from a base like NaOH) on the electrophilic carbonyl carbon of the ester group in clopidogrel. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group. A final, rapid acid-base reaction between the resulting carboxylic acid and the methoxide (or excess hydroxide) yields the carboxylate salt and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final, neutral clopidogrel carboxylic acid product.

Experimental Protocol: Step-by-Step Methodology

Disclaimer: This protocol is for informational purposes and should only be performed by qualified personnel in a properly equipped laboratory, adhering to all institutional safety guidelines.

Materials & Reagents:

-

Clopidogrel bisulfate (starting material)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Clopidogrel bisulfate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 v/v ratio).

-

Saponification: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) dropwise to the stirring solution at room temperature. The use of a slight excess of base ensures the reaction proceeds to completion.

-

Reaction Monitoring: Heat the mixture to a gentle reflux (approx. 60-70 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed (typically 2-4 hours).

-

Work-up & Neutralization: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Acidification: Dilute the remaining aqueous residue with deionized water and cool in an ice bath. Slowly acidify the solution by adding 1M HCl dropwise until the pH is approximately 3-4. The clopidogrel carboxylic acid will precipitate as a solid or oil.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

Washing & Drying: Combine the organic layers and wash sequentially with deionized water and then brine to remove any remaining inorganic salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude clopidogrel carboxylic acid.

-

Purification (if necessary): The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., acetone/hexanes) or by column chromatography on silica gel to achieve high purity.

Section 2: Comprehensive Physicochemical and Spectroscopic Characterization

Once synthesized, the identity, structure, and purity of the compound must be rigorously confirmed. A combination of mass spectrometry, NMR, and IR spectroscopy provides a complete structural profile.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Principle: Mass spectrometry is a destructive analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. LC-MS/MS is the preferred method for this analysis.[9][11]

Expected Data: The synthesized product should exhibit a molecular ion peak corresponding to the molecular formula of clopidogrel carboxylic acid, C₁₅H₁₄ClNO₂S.[12]

| Technique | Expected Ion (m/z) | Corresponding Species |

| ESI-MS (+) | 308.05 | [M+H]⁺ |

| ESI-MS (-) | 306.04 | [M-H]⁻ |

| Key Fragment | 262/264 | Loss of COOH group |

Table 1: Expected mass spectrometry data for Clopidogrel Carboxylic Acid. Data derived from fragmentation patterns discussed in literature.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy is the most powerful tool for determining the precise atomic structure of a molecule. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

Expected Data & Interpretation: The most telling sign of a successful hydrolysis is the disappearance of the methyl ester signal in the ¹H NMR spectrum and the appearance of a carboxylic acid proton signal.[14][15]

-

¹H NMR (400 MHz, DMSO-d₆):

-

Disappearance: The characteristic singlet for the methyl ester protons (-OCH₃) of clopidogrel, typically found around δ 3.7 ppm, will be absent.

-

Appearance: A new, broad singlet will appear in the downfield region (δ > 10 ppm, often around 13 ppm), corresponding to the acidic proton of the carboxylic acid (-COOH). This peak may not be visible if run in D₂O due to proton exchange.

-

Other Signals: The complex multiplets for the aromatic protons on the chlorophenyl ring (δ ~7.3-7.9 ppm), the protons on the thienopyridine core, and the methine proton adjacent to the chiral center will remain, though they may experience slight shifts in their chemical environment.[14]

-

-

¹³C NMR:

-

The carbon signal for the methyl group of the ester (around δ 52 ppm) will disappear.

-

The carbonyl carbon signal will shift slightly but remain in the δ 170-180 ppm region.

-

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. It is an excellent tool for identifying the presence or absence of key functional groups.

Expected Data & Interpretation: The FTIR spectrum provides clear evidence of the conversion from an ester to a carboxylic acid.[13][14]

| Frequency (cm⁻¹) | Vibration | Interpretation |

| 3450-2500 (broad) | O-H stretch | Confirms presence of carboxylic acid. The broadness is due to hydrogen bonding. |

| ~1752 | C=O stretch | Confirms presence of carboxylic acid carbonyl. (Ester C=O is typically at a slightly different frequency). |

| ~1188 | C-O stretch | Confirms presence of carboxylic acid C-O bond. |

Table 2: Characteristic FTIR absorption bands for Clopidogrel Carboxylic Acid. Data sourced from degradation product analysis.[13][14]

Section 3: Purity Assessment and Quantification by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds and for their quantification in biological matrices.[11] A reversed-phase HPLC method separates compounds based on their hydrophobicity.

Experimental Protocol: A Validated HPLC Method

The following is a representative isocratic HPLC method synthesized from published literature for the analysis of clopidogrel carboxylic acid.[16][17][18]

-

Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Chromatographic Conditions:

-

Column: Nova-Pak C8 or equivalent C18 (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of aqueous phosphate buffer (e.g., 30 mM K₂HPO₄, pH adjusted to 3.0) and an organic modifier like acetonitrile. A typical ratio might be 79:21 (Buffer:Acetonitrile).[16]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at 25 °C.

-

Detection: UV detection at 220 nm.

-

Injection Volume: 20 µL.

-

Internal Standard (for quantification): Ticlopidine is a structurally similar and commonly used internal standard.[16]

-

Method Validation and Performance

For quantitative applications, the HPLC method must be validated. Published methods demonstrate excellent performance characteristics.[16][17]

| Parameter | Typical Value | Significance |

| Linearity (r²) | > 0.999 | Demonstrates a direct correlation between concentration and detector response. |

| Limit of Quantification (LOQ) | 0.01 - 0.2 µg/mL | The lowest concentration that can be reliably measured with acceptable accuracy and precision. |

| Accuracy (% Recovery) | 90 - 114% | How close the measured value is to the true value. |

| Precision (% RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly. |

Table 3: Summary of typical HPLC method validation parameters for Clopidogrel Carboxylic Acid analysis in plasma.[16][17][19]

Conclusion

The synthesis of clopidogrel carboxylic acid via ester hydrolysis is a robust and straightforward procedure that effectively mimics the primary metabolic pathway of the parent drug. Its subsequent characterization requires a multi-technique analytical approach. The combined data from MS, NMR, and FTIR provide an unambiguous confirmation of the molecular structure, while a validated HPLC method ensures the purity and allows for accurate quantification. A well-characterized standard of clopidogrel carboxylic acid is an invaluable tool for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology, enabling a deeper understanding of clopidogrel's disposition in the human body.

References

-

Title: Clopidogrel Metabolism Pathway Source: SMPDB URL: [Link]

-

Title: Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry Source: PubMed URL: [Link]

-

Title: Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study Source: PubMed URL: [Link]

-

Title: Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study Source: National Institutes of Health (NIH) URL: [Link]

-

Title: The metabolism of clopidogrel is catalyzed by human cytochrome P450 3A and is inhibited by atorvastatin Source: PubMed URL: [Link]

-

Title: Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Metabolic pathways of clopidogrel. Source: ResearchGate URL: [Link]

-

Title: clopidogrel Source: ClinPGx URL: [Link]

-

Title: Quantitative determination of clopidogrel and its metabolites in biological samples: a mini-review Source: PubMed URL: [Link]

-

Title: A LCMS Compatible Stability-Indicating HPLC Assay Method for Clopidogrel bisulphate Source: CORE URL: [Link]

-

Title: Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS Source: International Journal of Drug Development and Research URL: [Link]

-

Title: Antiplatelet agents aspirin and clopidogrel are hydrolyzed by distinct carboxylesterases, and clopidogrel is transesterificated in the presence of ethyl alcohol Source: PubMed URL: [Link]

-

Title: Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS Source: Scirp.org URL: [Link]

-

Title: Carboxylesterase 1 c.428G>A single nucleotide variation increases the antiplatelet effects of clopidogrel by reducing its hydrolysis in humans Source: PubMed URL: [Link]

-

Title: Carboxylesterase 1 as a determinant of clopidogrel metabolism and activation Source: PubMed URL: [Link]

-

Title: Rapid LC--ESI-MS--MS Method for the Simultaneous Determination of Clopidogrel and its Carboxylic Acid Metabolite in Human Plasma Source: ResearchGate URL: [Link]

-

Title: Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study Source: ResearchGate URL: [Link]

-

Title: GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

-

Title: An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug Source: Der Pharma Chemica URL: [Link]

-

Title: rac-Clopidogrel Carboxylic Acid Source: PubChem URL: [Link]

-

Title: 1H NMR spectrum of compound A (Clopidogrel acid). Source: ResearchGate URL: [Link]

-

Title: GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products Source: ResearchGate URL: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. ClinPGx [clinpgx.org]

- 3. The metabolism of clopidogrel is catalyzed by human cytochrome P450 3A and is inhibited by atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antiplatelet agents aspirin and clopidogrel are hydrolyzed by distinct carboxylesterases, and clopidogrel is transesterificated in the presence of ethyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carboxylesterase 1 c.428G>A single nucleotide variation increases the antiplatelet effects of clopidogrel by reducing its hydrolysis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carboxylesterase 1 as a determinant of clopidogrel metabolism and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS [scirp.org]

- 11. Quantitative determination of clopidogrel and its metabolites in biological samples: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid | C15H14ClNO2S | CID 4129546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. archives.ijper.org [archives.ijper.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Clopidogrel Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Clopidogrel, a thienopyridine-class antiplatelet agent, is a cornerstone in the prevention of atherothrombotic events. As a prodrug, its therapeutic efficacy is contingent upon its metabolic activation. However, the predominant metabolic fate of clopidogrel in the body, accounting for approximately 85% of the administered dose, is its hydrolysis by carboxylesterase 1 (CES1) into an inactive metabolite: clopidogrel carboxylic acid (CCA).[1][2] Despite its lack of pharmacological activity, a thorough understanding of the physicochemical properties of CCA is paramount for drug development professionals. This is because CCA's concentration in plasma is significantly higher and more stable than that of the parent drug or its labile active metabolite, making it a critical analyte for pharmacokinetic (PK) and bioequivalence (BE) studies.[3][4] This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of clopidogrel carboxylic acid, offering field-proven insights and detailed methodologies for its analysis.

I. Chemical Identity and Metabolic Formation

Clopidogrel carboxylic acid, chemically known as (S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid, is the primary and inactive metabolite of clopidogrel.[2] The metabolic conversion is a rapid, one-step hydrolysis of the methyl ester group of clopidogrel, primarily mediated by the enzyme carboxylesterase 1 (CES1) in the liver.[5] This metabolic pathway is highly efficient, leading to substantially higher plasma concentrations of CCA compared to the parent drug.

Caption: Metabolic pathways of clopidogrel.

II. Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of clopidogrel carboxylic acid is essential for the development of robust analytical methods and for interpreting pharmacokinetic data.

Table 1: Summary of Physicochemical Properties of Clopidogrel Carboxylic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄ClNO₂S | [6] |

| Molecular Weight | 307.8 g/mol | [6] |

| Appearance | White to off-white solid | [2] |

| Melting Point (HCl Salt) | 147-155°C (decomposes) | [6] |

| pKa (Predicted) | 1.61 ± 0.10 | [7] |

| LogP (Calculated) | 1.1 | [8] |

Solubility

The solubility of clopidogrel carboxylic acid is a critical parameter influencing its behavior in biological fluids and during sample preparation for analysis.

-

Organic Solvent Solubility : The hydrochloride salt of clopidogrel carboxylic acid is reported to be soluble in various organic solvents, which is a key consideration for extraction and chromatographic analysis.

Table 2: Solubility of Clopidogrel Carboxylic Acid Hydrochloride in Organic Solvents

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | 50 mg/mL | [5] |

| Dimethyl sulfoxide (DMSO) | 50 mg/mL | [5] |

| Ethanol | 50 mg/mL | [5] |

| Methanol | Soluble | [6] |

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. A calculated LogP value for clopidogrel carboxylic acid is reported as 1.1.[8] This relatively low value, in comparison to the parent drug, is expected due to the presence of the polar carboxylic acid group. This property is fundamental in designing liquid-liquid extraction methods for its isolation from biological matrices.

Stability

The stability of clopidogrel carboxylic acid in biological samples and under various storage conditions is a critical factor for ensuring the accuracy and reliability of pharmacokinetic studies.

-

Storage Stability : Studies have shown that clopidogrel carboxylic acid is stable in plasma for extended periods when stored at low temperatures. It has been reported to be stable for at least 23 days at -20°C and for up to 9 months at -80°C.[9]

-

Freeze-Thaw Stability : The metabolite has demonstrated stability through multiple freeze-thaw cycles, which is an important consideration for the handling of clinical samples.[10]

-

Forced Degradation : Under forced degradation conditions, clopidogrel bisulfate degrades to clopidogrel carboxylic acid under acidic, basic, and neutral hydrolysis conditions.[11] This highlights the importance of controlling pH during analytical procedures to prevent artifactual formation of the metabolite.

III. Analytical Methodologies for Quantification

The accurate quantification of clopidogrel carboxylic acid in biological matrices, primarily plasma, is crucial for pharmacokinetic assessments of clopidogrel. Various analytical techniques have been developed and validated for this purpose.

Caption: Common analytical workflows for clopidogrel carboxylic acid.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely used technique for the quantification of clopidogrel carboxylic acid due to its high sensitivity, selectivity, and throughput.

Experimental Protocol: LC-MS/MS Quantification of Clopidogrel Carboxylic Acid in Human Plasma [12]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Add a suitable extraction solvent, such as a mixture of diethyl ether and n-hexane (e.g., 80:20, v/v).

-

Vortex mix thoroughly to ensure efficient extraction.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of methanol, deionized water, and an acidifier like formic acid.

-

Flow Rate: A flow rate of around 0.5 mL/min is often employed.

-

Injection Volume: Typically in the range of 5-20 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition: A common transition for clopidogrel carboxylic acid is m/z 308.1 → 113.0.[12]

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV offers a more accessible alternative to LC-MS/MS, although it may have lower sensitivity.

Experimental Protocol: HPLC-UV Quantification of Clopidogrel Carboxylic Acid in Human Plasma [13]

-

Sample Preparation (Protein Precipitation):

-

To a volume of plasma, add a precipitating agent like acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Inject a portion of the supernatant into the HPLC system.

-

-

Chromatographic Conditions:

-

Column: A C18 or C8 reversed-phase column is suitable.

-

Mobile Phase: A gradient elution with a mobile phase consisting of a buffer (e.g., 10 mM phosphoric acid, pH adjusted) and organic modifiers like acetonitrile and methanol is often used.

-

Detection Wavelength: Detection is typically performed at around 220 nm.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for the analysis of clopidogrel carboxylic acid, but it requires a derivatization step to increase the volatility of the analyte.

Experimental Protocol: GC-MS Quantification of Clopidogrel Carboxylic Acid in Human Plasma [14]

-

Sample Preparation and Derivatization:

-

Perform a liquid-liquid extraction followed by a solid-phase extraction for sample clean-up.

-

Derivatize the extracted analyte using a suitable agent, such as α-bromo-2,3,4,5,6-pentafluorotoluene, to form a volatile derivative.

-

-

Chromatographic and Detection Conditions:

-

GC Column: A suitable capillary column for separating the derivatized analyte.

-

Detection: Mass spectrometry in selected ion monitoring (SIM) mode.

-

IV. Solid-State Properties

The solid-state properties of an active pharmaceutical ingredient (API) or its major metabolite can significantly impact its stability, dissolution, and bioavailability. While extensive research has been conducted on the polymorphism of the parent drug, clopidogrel bisulfate, there is a notable lack of publicly available data on the solid-state characterization of clopidogrel carboxylic acid. This represents a significant knowledge gap for a comprehensive understanding of this important metabolite. Further research into its potential for polymorphism, crystallinity, and thermal behavior is warranted.

V. Implications in Drug Development

The physicochemical properties of clopidogrel carboxylic acid have several important implications in the drug development process:

-

Pharmacokinetic and Bioequivalence Studies : Due to its high plasma concentrations and greater stability compared to the parent drug and its active metabolite, clopidogrel carboxylic acid serves as the primary analyte for defining the pharmacokinetic profile and establishing the bioequivalence of different clopidogrel formulations.[3][4]

-

Analytical Method Development : A thorough understanding of its solubility, stability, and lipophilicity is crucial for developing and validating robust and reliable analytical methods for its quantification in biological matrices.

-

Impurity Profiling : As a major metabolite, it is also a potential impurity in the drug substance and drug product. Therefore, its physicochemical properties are relevant for the development of methods for impurity profiling and control.

VI. Conclusion

Clopidogrel carboxylic acid, while pharmacologically inactive, is a molecule of significant importance in the development and clinical use of clopidogrel. Its physicochemical properties dictate the approaches for its analysis, which in turn are fundamental for establishing the pharmacokinetic and bioequivalence profiles of clopidogrel formulations. This guide has provided a comprehensive overview of the known physicochemical characteristics of clopidogrel carboxylic acid, along with detailed protocols for its quantification. The identified knowledge gap in its solid-state properties underscores the need for further research in this area to provide a complete physicochemical profile of this critical metabolite.

VII. References

-

Zhu, H.-J., Wang, X., Gawronski, B.E., et al. Carboxylesterase 1 as a determinant of clopidogrel metabolism and activation. J. Pharmacol. Exp. Ther. 344(3), 665-672 (2013).

-

El-Sadek, M., Moustafa, S., Kadi, H. and Al-Hakami, A. (2011) Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS. American Journal of Analytical Chemistry, 2, 447-455.

-

A LCMS Compatible Stability-Indicating HPLC Assay Method for Clopidogrel bisulphate. (URL: [Link])

-

CLOPIDOGREL PHARMACOKINETIC: REVIEW OF EARLY STUDIES AND NOVEL EXPERIMENTAL RESULTS. Nova Science Publishers. (URL: [Link])

-

Singh, S. S., Sharma, K., Barot, D., Mohan, P. R., & Lohray, V. B. (2005). Estimation of carboxylic acid metabolite of clopidogrel in Wistar rat plasma by HPLC and its application to a pharmacokinetic study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 821(2), 173–180.

-

Pereillo, J. M., Maftouh, M., Andrieu, A., Meynial-Denis, D., & Pichereau, V. (2002). Structure and stereochemistry of the active metabolite of clopidogrel. Drug metabolism and disposition: the biological fate of chemicals, 30(11), 1288–1295.

-

Clopidogrel pathway - PMC. (URL: [Link])

-

Clopidogrel | C16H16ClNO2S | CID 60606. PubChem. (URL: [Link])

-

CLOPIDOGREL PHARMACOKINETIC: REVIEW OF EARLY STUDIES AND NOVEL EXPERIMENTAL RESULTS. (URL: [Link])

-

rac-Clopidogrel Carboxylic Acid | C15H14ClNO2S | CID 4129546. PubChem. (URL: [Link])

-

Clopidogrel carboxylic acid | C15H14ClNO2S | CID 9861403. PubChem. (URL: [Link])

-

Clopidogrel Carboxylic Acid Hydrochloride CAS 144750-42-5. (URL: [Link])

-

rac-Clopidogrel Carboxylic Acid | C15H14ClNO2S | CID 4129546 - PubChem. (URL: [Link])

-

CLOPIDOGREL PHARMACOKINETIC: REVIEW OF EARLY STUDIES AND NOVEL EXPERIMENTAL RESULTS. (URL: [Link])

-

Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS. (URL: [Link])

-

Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study. (URL: [Link])

-

Estimation of carboxylic acid metabolite of clopidogrel in Wistar rat plasma by HPLC and its application to a pharmacokinetic study - PubMed. (URL: [Link])

-

Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS - Scirp.org. (URL: [Link])

-

clinical pharmacology and biopharmaceutics review(s). accessdata.fda.gov. (URL: [Link])

-

20-839S019 Clopidogrel Bisulfate EA/FONSI. accessdata.fda.gov. (URL: [Link])

-

clopidogrel 75 mg tablets. accessdata.fda.gov. (URL: [Link])

-

A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs - PubMed Central. (URL: [Link])

-

Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry - PubMed. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. novapublishers.com [novapublishers.com]

- 5. caymanchem.com [caymanchem.com]

- 6. usbio.net [usbio.net]

- 7. A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Estimation of carboxylic acid metabolite of clopidogrel in Wistar rat plasma by HPLC and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytochrome p-450 polymorphisms and response to clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS [scirp.org]

- 13. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Formation of Clopidogrel Carboxylic Acid

Abstract

Clopidogrel is a cornerstone antiplatelet prodrug, yet its therapeutic efficacy is governed by a complex and highly variable metabolic landscape. Following oral administration, the vast majority of a clopidogrel dose—approximately 85%—is immediately shunted away from its bioactivation pathway and rapidly hydrolyzed into an inactive metabolite, clopidogrel carboxylic acid (SR26334).[1][2][3] This metabolic diversion is the single most significant factor limiting the formation of the active thiol metabolite responsible for platelet inhibition. This guide provides a detailed examination of the mechanism behind the formation of clopidogrel carboxylic acid, focusing on the pivotal role of human carboxylesterase 1 (hCES1). We will dissect the biochemical transformation, present field-proven in vitro protocols for its investigation, detail analytical methodologies for quantification, and discuss the profound clinical and pharmacological implications of this dominant metabolic pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of clopidogrel's primary inactivation route.

Introduction: The Dual Metabolic Fates of Clopidogrel

Clopidogrel, a thienopyridine derivative, functions by irreversibly inhibiting the P2Y12 adenosine diphosphate (ADP) receptor on platelets, which is a critical step in preventing platelet aggregation and thrombus formation.[3][4] However, clopidogrel itself is inactive. It requires hepatic metabolism to be converted into its active form.[4] Upon absorption from the intestine, the parent compound faces a critical metabolic juncture in the liver, leading to two vastly disproportionate outcomes.

-

The Minor Bioactivation Pathway (~15%): A small fraction of clopidogrel undergoes a two-step oxidative process mediated by cytochrome P450 (CYP450) enzymes.[1][3] This sequential reaction first forms 2-oxo-clopidogrel, which is then converted to the active thiol metabolite (H4) that exerts the therapeutic effect.[4][5][6]

-

The Major Inactivation Pathway (~85%): The overwhelming majority of the absorbed clopidogrel is rapidly metabolized via hydrolysis to form the inactive clopidogrel carboxylic acid derivative, SR26334.[1][3][7]

This guide focuses exclusively on the latter, predominant pathway. Understanding the kinetics and regulation of this inactivation route is paramount, as it dictates the amount of parent drug available for the essential, yet less efficient, bioactivation pathway. The efficiency of this hydrolytic process is a key determinant of the interindividual variability observed in patient response to clopidogrel therapy.[8]

Caption: The bifurcating metabolic pathways of clopidogrel in the liver.

The Core Mechanism: Esterase-Mediated Hydrolysis

The Chemical Transformation

The formation of clopidogrel carboxylic acid is a direct, one-step hydrolytic reaction. The methyl ester functional group on the parent clopidogrel molecule is cleaved, yielding a carboxylic acid and methanol. This transformation renders the molecule inactive, as the ester is critical for the subsequent oxidative steps in the bioactivation pathway.

The Key Enzyme: Human Carboxylesterase 1 (hCES1)

The primary catalyst for this rapid and efficient hydrolysis is human carboxylesterase 1 (hCES1).[1][8][9] CES1 is a highly abundant serine esterase predominantly located in the liver, the main site of clopidogrel metabolism.[4][8] The high catalytic efficiency of hCES1 towards clopidogrel ensures that most of the drug is immediately converted to its inactive carboxylate form upon first pass metabolism.[8][10] This enzymatic action serves as a metabolic "gatekeeper," profoundly limiting the substrate pool available to the CYP450 enzymes for bioactivation.

In Vitro Methodologies for Studying Clopidogrel Hydrolysis

Investigating the hCES1-mediated inactivation of clopidogrel in vitro is essential for characterizing drug metabolism, predicting in vivo pharmacokinetics, and understanding potential drug-drug interactions and genetic influences.

Rationale for In Vitro Analysis

The causality behind employing in vitro systems is to isolate and characterize a specific metabolic reaction. By using controlled environments like human liver fractions or recombinant enzymes, researchers can quantify the rate of metabolite formation, identify the specific enzymes responsible, and screen for potential inhibitors, all without the complexities of a full biological system.

Experimental System: Human Liver S9 (HLS9) Fractions

-

Expertise & Experience: HLS9 fractions are a standard and robust choice for general metabolism studies. They are the supernatant from a 9,000g centrifugation of liver homogenate and contain both cytosolic enzymes (like hCES1) and microsomal enzymes (like CYP450s). This allows for the simultaneous study of both the inactivation and activation pathways, providing a comprehensive metabolic profile.

-

Protocol 3.2.1: In Vitro Incubation Assay for Clopidogrel Hydrolysis

-

Preparation: Prepare a reaction mixture in a microcentrifuge tube containing a buffered solution (e.g., 50 mM potassium phosphate, pH 7.4) and pooled HLS9 fractions (e.g., final concentration of 1-4 mg/mL).[11]

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation: Initiate the reaction by adding clopidogrel (dissolved in a suitable solvent like methanol, ensuring the final solvent concentration is <1%) to a final concentration relevant to physiological levels (e.g., 20 µM).[11]

-

Incubation: Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes) to determine reaction kinetics.

-

Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile. This step is critical as it precipitates the proteins, thereby halting all enzymatic activity.[12]

-

Post-Processing: Vortex the sample vigorously and centrifuge at high speed (e.g., >10,000g) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new tube or HPLC vial for analysis via LC-MS/MS.

-

Mechanistic Validation with Inhibitors and Recombinant Enzymes

-

Trustworthiness: A self-validating system is crucial for scientific integrity. To confirm that hCES1 is indeed the primary enzyme responsible, two complementary experiments are performed.

-

Chemical Inhibition: The HLS9 assay (Protocol 3.2.1) is repeated with the co-incubation of a known CES1 inhibitor, such as bis(4-nitrophenyl) phosphate (BNPP).[8][11] A significant decrease in the formation of clopidogrel carboxylic acid in the presence of the inhibitor provides strong evidence for CES1's role.[8][11]

-

Recombinant Enzymes: The assay is performed using S9 fractions from cells engineered to express only wild-type hCES1.[8][11] Efficient hydrolysis of clopidogrel in this system, which lacks other hepatic enzymes, definitively confirms hCES1's catalytic capability.[8]

-

Analytical Techniques for Metabolite Quantification

Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of clopidogrel and its metabolites in complex biological matrices requires a highly sensitive and specific analytical method. LC-MS/MS is the authoritative and universally accepted technique for this purpose.[6][12][13] It combines the separation power of high-performance liquid chromatography (HPLC) with the mass-based detection specificity of tandem mass spectrometry.

-

Protocol 4.2.1: General Workflow for LC-MS/MS Analysis

-

Sample Preparation: The supernatant obtained from Protocol 3.2.1 is directly injected or may undergo further solid-phase extraction for cleanup if necessary. An internal standard (a stable isotope-labeled version of the analyte) is added to correct for matrix effects and variations in instrument response.[12]

-

Chromatographic Separation: The sample is injected onto a reverse-phase HPLC column (e.g., C18).[12] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate clopidogrel from its carboxylic acid metabolite based on their differing polarities.

-

Mass Spectrometric Detection: The column eluent is directed into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular weight of the analyte) is selected and fragmented to produce a specific product ion. This precursor-to-product ion transition is unique for each compound, providing exceptional specificity and minimizing interference from other matrix components.

-

Caption: Experimental workflow for in vitro metabolism and analysis.

Table 1: Summary of Key Molecules and Analytical Parameters

| Compound | Abbreviation | Typical Precursor Ion (m/z) | Typical Product Ion (m/z) | Chromatographic Behavior |

| Clopidogrel | Parent Drug | 322.1 | 212.0 | More Retained (Less Polar) |

| Clopidogrel Carboxylic Acid | SR26334 | 308.0 | 198.0 | Less Retained (More Polar) |

Clinical and Pharmacological Significance

Impact on Bioavailability of Active Metabolite

The extensive first-pass hydrolysis of clopidogrel by hCES1 is the primary reason for the low systemic exposure to the active metabolite.[1][2] This high degree of inactivation means that only a small fraction of the administered dose can ever be converted to the therapeutically active form, a critical consideration in dosing and drug design.

Interindividual Variability: The Role of CES1 Genetics

Significant interindividual variability exists in the expression and activity of hCES1, partly due to genetic polymorphisms.[8][11] Variants in the CES1 gene, such as the G143E (rs71647871) single nucleotide variation, have been shown to impair the enzyme's hydrolytic activity.[8][14] Carriers of this loss-of-function allele exhibit reduced formation of clopidogrel carboxylic acid.[14] Consequently, more parent drug is available to the CYP450 pathway, leading to higher plasma concentrations of the active metabolite and a more potent antiplatelet effect.[14] This highlights CES1 genetics as a potential biomarker for predicting clopidogrel response and risk of bleeding.

Drug-Drug Interactions

Substances that inhibit hCES1 can significantly alter clopidogrel metabolism. For example, studies have shown that high concentrations of alcohol (ethanol) can inhibit the hydrolysis of clopidogrel, leading to increased formation of the active metabolite in vitro and in mouse models.[9][15] This demonstrates that co-administered drugs or substances that act as CES1 inhibitors could potentially shift the metabolic balance away from inactivation and towards bioactivation, thereby increasing both the efficacy and the bleeding risk associated with clopidogrel.

Conclusion and Future Directions

The in vivo formation of clopidogrel carboxylic acid via hCES1-mediated hydrolysis is not a minor metabolic side-reaction; it is the drug's dominant metabolic fate. This pathway dictates the bioavailability of the active metabolite and is a major source of interindividual variability in therapeutic response. A thorough understanding of this mechanism, supported by robust in vitro and analytical methodologies, is crucial for the development of novel antiplatelet agents with more predictable pharmacokinetic profiles and for the personalization of clopidogrel therapy.

Future research should focus on further characterizing the clinical impact of CES1 genetic variants and identifying clinically relevant drug-drug interactions involving CES1 inhibition. Such work will be instrumental in optimizing antiplatelet therapy, ensuring that patients receive the maximum therapeutic benefit while minimizing the risks of bleeding and thrombotic events.

References

- Nova Science Publishers. (n.d.). CLOPIDOGREL PHARMACOKINETIC: REVIEW OF EARLY STUDIES AND NOVEL EXPERIMENTAL RESULTS.

- Siller-Matula, J. M., et al. (2013). Clinical pharmacokinetics of clopidogrel and its metabolites in patients with cardiovascular diseases. Clinical Pharmacokinetics, 52(5), 353-364.

- Zhu, H. J., et al. (2013). Carboxylesterase 1 as a determinant of clopidogrel metabolism and activation. Journal of Pharmacology and Experimental Therapeutics, 344(3), 665-672.

- ResearchGate. (2015). Carboxylesterase 1 as a Determinant of Clopidogrel Metabolism and Activation.

- ClinPGx. (n.d.). Pharmacokinetics of clopidogrel.

- ResearchGate. (n.d.). Proposed mechanism of bioactivation and conversion of clopidogrel and prasugrel into their active thiol metabolites.

- ClinPGx. (n.d.). Clopidogrel Pathway, Pharmacokinetics.

- Ford, N. F. (2016). The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway. Journal of Clinical Pharmacology, 56(12), 1474-1483.

- MDPI. (2020). Pharmacokinetic and Pharmacodynamic Responses to Clopidogrel: Evidences and Perspectives.

- ResearchGate. (2016). The Metabolism of Clopidogrel: CYP2C19 is a Minor Pathway.

- YouTube. (2024). Pharmacology of Clopidogrel (Plavix); Overview, Pharmacokinetics, Uses, Effects, Mechanism of action.

- Taylor & Francis Online. (2019). A Review of Analytical Methods for the determination of Clopidogrel in Pharmaceuticals and Biological Matrices.

- Tarkiainen, E. K., et al. (2015). Carboxylesterase 1 c.428G>A single nucleotide variation increases the antiplatelet effects of clopidogrel by reducing its hydrolysis in humans. Clinical Pharmacology & Therapeutics, 97(6), 650-658.

- ClinPGx. (n.d.). The metabolism of clopidogrel is catalyzed by human cytochrome P450 3A and is inhibited by atorvastatin.

- ResearchGate. (n.d.). Proposed bioactivation pathway of clopidogrel.

- National Institutes of Health. (2022). Pleiotropic effects of clopidogrel.

- National Institutes of Health. (2014). Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study.

- Lewis, J. P., et al. (2019). Inhibition of carboxylesterase-1 Alters Clopidogrel Metabolism and Disposition. Drug Metabolism and Disposition, 47(7), 745-751.

- Taylor & Francis Online. (2019). Inhibition of carboxylesterase-1 alters clopidogrel metabolism and disposition.

- BenchChem. (2025). A study on clopidogrel discusses challenges and limitations of cell cultures in drug development.

- National Institutes of Health. (n.d.). Clopidogrel pathway.

- Dansette, P. M., et al. (2012). Cytochromes P450 Catalyze Both Steps of the Major Pathway of Clopidogrel Bioactivation, whereas Paraoxonase Catalyzes the Formation of a Minor Thiol Metabolite Isomer. Chemical Research in Toxicology, 25(2), 348-356.

- National Institutes of Health. (2017). Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma.

- National Institutes of Health. (2011). Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1.

- National Institutes of Health. (2010). Effects of drug interactions on biotransformation and antiplatelet effect of clopidogrel in vitro.

- ResearchGate. (n.d.). The proposed bioactivation pathway of the clopidogrel prodrug is....

- Semantic Scholar. (n.d.). A Review of Analytical Methods for the determination of Clopidogrel in Pharmaceuticals and Biological Matrices.

- DergiPark. (n.d.). RAPID AND ACCURATE DETERMINATION OF CLOPIDOGREL IN TABLETS BY USING SPECTROPHOTOMETRIC AND CHROMATOGRAPHIC TECHNIQUES.

- UEA Digital Repository. (2003). The metabolism of clopidogrel is catalyzed by human cytochrome P450 3A and is inhibited by atorvastatin.

- ResearchGate. (2011). Metabolic activation of clopidogrel: In vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1.

- MDPI. (2023). In Vitro–In Silico Approach in the Development of Clopidogrel Solid Dispersion Formulations.

- National Institutes of Health. (2015). Formation of the Thiol Conjugates and Active Metabolite of Clopidogrel by Human Liver Microsomes.

- Farmacia Journal. (2016). DEVELOPMENT OF IN VITRO IN VIVO CORRELATION MODELS FOR CLOPIDOGREL TABLETS TO DESCRIBE ADMINISTRATION UNDER FASTING AND FED CON.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pleiotropic effects of clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. novapublishers.com [novapublishers.com]

- 6. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of drug interactions on biotransformation and antiplatelet effect of clopidogrel in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carboxylesterase 1 as a determinant of clopidogrel metabolism and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of carboxylesterase-1 alters clopidogrel metabolism and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Carboxylesterase 1 c.428G>A single nucleotide variation increases the antiplatelet effects of clopidogrel by reducing its hydrolysis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of carboxylesterase-1 alters clopidogrel metabolism and disposition | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Stability of Clopidogrel Carboxylic Acid in Plasma and Biological Matrices

Executive Summary

The accurate quantification of clopidogrel's primary inactive metabolite, clopidogrel carboxylic acid (CCA), is fundamental to pharmacokinetic (PK) and bioequivalence (BE) studies. Representing approximately 85% of clopidogrel-related compounds circulating in plasma, CCA serves as a crucial surrogate marker for the parent drug's exposure.[1][2] However, the stability of CCA in biological matrices is a significant analytical challenge. This guide provides a comprehensive overview of the factors affecting CCA stability, outlines field-proven protocols for sample collection, handling, and analysis, and offers a framework for robust bioanalytical method validation in line with regulatory expectations. The primary threat to the accurate measurement of CCA is the ex vivo hydrolysis of the parent drug, clopidogrel, by endogenous esterases present in blood and plasma.[3] This guide emphasizes the critical need for immediate and effective esterase inhibition to ensure data integrity.

Introduction: The Central Role of a Metabolite

Clopidogrel is a prodrug that requires a two-step metabolic activation by cytochrome P450 enzymes to form its active thiol metabolite, which inhibits platelet aggregation.[4][5] Concurrently, the majority of an administered dose is rapidly hydrolyzed by carboxylesterases, particularly hepatic carboxylesterase 1 (CES1), into the inactive clopidogrel carboxylic acid (CCA).[3][6][7] Due to the parent drug's low plasma concentrations and the high reactivity and instability of the active thiol metabolite, CCA is the preferred analyte for most pharmacokinetic assessments.[2]

The central analytical challenge arises from the fact that the same enzymatic process that occurs in vivo can continue ex vivo after blood collection. If not properly controlled, ongoing hydrolysis of residual clopidogrel in the collection tube will artificially inflate the measured concentration of CCA, leading to erroneous pharmacokinetic data.

Figure 1: Metabolic pathway of clopidogrel and the ex vivo analytical challenge.

Core Factors Influencing Clopidogrel Carboxylic Acid Stability

A robust bioanalytical method is built upon a thorough understanding of all potential sources of analyte degradation.[8][9] For CCA, these factors are multifaceted.

-

Enzymatic Degradation (The Primary Culprit): Plasma and red blood cells are rich in esterases that will readily hydrolyze clopidogrel to CCA. This process is rapid and temperature-dependent. Failure to inhibit these enzymes immediately upon sample collection is the most common source of error in clopidogrel bioanalysis.

-

Temperature: Enzymatic activity is highly correlated with temperature. Keeping samples cool is a critical, but insufficient, step. While refrigeration and freezing slow down enzymatic activity, they do not eliminate it entirely. Studies have shown that CCA is generally stable in plasma for extended periods when stored at -20°C or -80°C.[1][10] However, stability at room temperature is often limited to a few hours, emphasizing the need for rapid processing.[4][11]

-

pH: While less pronounced than enzymatic action for CCA, pH can influence the stability of ester-containing compounds.[9] Maintaining a consistent pH, typically buffered around neutral, during sample processing and extraction is advisable.[12]

-

Anticoagulant Choice: The choice of anticoagulant can impact analyte stability and the performance of the analytical method. K2EDTA is commonly used and has been successfully employed in numerous validated methods.[13] It is essential to validate the stability of CCA in the specific matrix, including the chosen anticoagulant, that will be used for study samples.[14]

-

Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can lead to analyte degradation. Regulatory guidelines require the assessment of freeze-thaw stability for at least three cycles.[4][15] It is best practice to aliquot samples upon initial processing to avoid the need for multiple thaws.

Pre-analytical and Analytical Best Practices: A Self-Validating Workflow

To ensure the integrity of results, every step from blood collection to final analysis must be meticulously controlled and validated.

Critical Step: Sample Collection and Stabilization

This is the most critical control point. The objective is to halt all esterase activity instantly.

Protocol 1: Optimized Blood Collection

-

Prepare Collection Tubes: Prior to blood draw, pre-load vacuum collection tubes (containing K2EDTA) with an esterase inhibitor. A common and effective approach is to add a small volume of a concentrated solution of an inhibitor like Phenylmethylsulfonyl Fluoride (PMSF).

-

Blood Collection: Draw blood directly into the prepared tube.

-

Immediate Mixing: Immediately upon collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and esterase inhibitor.[16] Do not shake, as this can cause hemolysis.[16]

-

Immediate Cooling: Place the tube in an ice bath immediately after mixing.

Plasma Preparation and Storage

The goal is to separate plasma from cellular components quickly and efficiently.

Protocol 2: Plasma Processing

-

Centrifugation: Within one hour of collection, centrifuge the cooled blood samples under refrigeration (e.g., 4°C) at approximately 1500-2000 x g for 10-15 minutes.

-

Plasma Aspiration: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell pellet.

-

Storage: Immediately transfer the plasma to clearly labeled polypropylene tubes. For short-term storage (e.g., <24 hours), 4°C may be acceptable but must be validated. For long-term storage, samples must be frozen and maintained at -70°C or colder.[4][10]

Figure 2: Validated workflow for clopidogrel carboxylic acid sample handling.

Bioanalytical Method Validation: Ensuring Trustworthiness

The bioanalytical method must be fully validated according to regulatory guidelines, such as those from the FDA or EMA.[14][15][17] Stability is a cornerstone of this validation.

Table 1: Key Stability Assessments for Method Validation

| Stability Test | Purpose | Typical Conditions to Evaluate | Acceptance Criteria |

| Bench-Top Stability | To assess analyte stability in the matrix at room temperature for the expected duration of sample handling and processing. | 6-24 hours at room temperature.[5][11] | Mean concentration of stability QCs should be within ±15% of the nominal concentration. |

| Freeze-Thaw Stability | To determine the impact of repeated freezing and thawing cycles on analyte concentration. | Minimum of 3 cycles at -20°C and -70°C.[4] | Mean concentration of stability QCs should be within ±15% of the nominal concentration. |

| Long-Term Stability | To confirm that the analyte is stable for the entire period of sample storage, from collection to final analysis. | Duration should equal or exceed the time samples will be stored. Storage at -20°C and -70°C.[4][10] | Mean concentration of stability QCs should be within ±15% of the nominal concentration. |

| Stock Solution Stability | To ensure the integrity of the analytical standards used for calibration and quality control. | Stored at refrigerated and/or frozen conditions.[1] | Response of stability samples should be within ±10% of fresh stock solutions. |

| Post-Preparative Stability | To evaluate analyte stability in the final processed extract, often in an autosampler. | Duration should cover the expected analytical run time, typically at autosampler temperature (e.g., 4-10°C). | Mean concentration of stability QCs should be within ±15% of the nominal concentration. |

This table is a summary based on general principles outlined in FDA guidance documents.[14][15]

Conclusion and Recommendations

The accurate measurement of clopidogrel carboxylic acid is achievable but requires a stringent and proactive approach to sample stabilization. The non-negotiable first step is the effective inhibition of esterase activity immediately upon blood collection. Without this, all subsequent analytical precision is meaningless. We recommend a workflow built on the principles of immediate chemical inhibition, rapid cooling, and swift processing. All stability parameters must be rigorously validated to ensure that the reported concentrations accurately reflect the in vivo status, thereby guaranteeing the integrity and reliability of pharmacokinetic and clinical study data.

References

-

Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry. PubMed. Available at: [Link]

-

Development of a High Sensitivity Method for the Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human K2EDTA Plasma Using UHPLC–MS-MS. LCGC International. Available at: [Link]

-

Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study. National Institutes of Health. Available at: [Link]

-

Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. Available at: [Link]

-

New FDA Guidance on Bioanalytical Method Validation. Kymos. Available at: [Link]

-

Draft Guidance for Industry on Bioanalytical Method Validation; Availability. Federal Register. Available at: [Link]

-

A LCMS Compatible Stability-Indicating HPLC Assay Method for Clopidogrel bisulphate. ResearchGate. Available at: [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Food and Drug Administration. Available at: [Link]

-

UPLC/MS/MS Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human K2EDTA PLASMA. YouTube. Available at: [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]

-

Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma. National Institutes of Health. Available at: [Link]

-

Stabilization of the Clopidogrel Active Metabolite in Whole Blood and Its Assay in Human Plasma by LC-MS/MS. ResearchGate. Available at: [Link]

-

Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS. ResearchGate. Available at: [Link]

-

Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS. National Institutes of Health. Available at: [Link]

-

Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases. National Institutes of Health. Available at: [Link]

-

Factors affecting the stability of drugs and drug metabolites in biological matrices. Semantic Scholar. Available at: [Link]

-

Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. PubMed. Available at: [Link]

-

A Validated Method for Quantification of Clopidogrel in Human Plasma and Its Application in Comparative Bioavailability Studies. Graphy Publications. Available at: [Link]

-

Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Available at: [Link]

-

Quantitative determination of clopidogrel and its metabolites in biological samples: A mini-review. ResearchGate. Available at: [Link]

-

Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma. National Institutes of Health. Available at: [Link]

-

Development and validation of an HPLC-MS/MS method to quantify clopidogrel acyl glucuronide, clopidogrel acid metabolite, and clopidogrel in plasma samples avoiding analyte back-conversion. ResearchGate. Available at: [Link]

-

Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in. Journal of Biomedical Research. Available at: [Link]

-

Clopidogrel: review of bioanalytical methods, pharmacokinetics/pharmacodynamics, and update on recent trends in drug-drug interaction studies. PubMed. Available at: [Link]

-

Quantitative determination of clopidogrel and its metabolites in biological samples: a mini-review. PubMed. Available at: [Link]

-

Clopidogrel: Review of bioanalytical methods, pharmacokinetics/pharmacodynamics, and update on recent trends in drug-drug interaction studies. ResearchGate. Available at: [Link]

-

Antiplatelet agents aspirin and clopidogrel are hydrolyzed by distinct carboxylesterases, and clopidogrel is transesterificated in the presence of ethyl alcohol. PubMed. Available at: [Link]

-

Blood Sample Handling Best Practices. UAMS College of Medicine. Available at: [Link]

-

The validation of a bioanalytical method for the determination of clopidogrel in human plasma. PubMed. Available at: [Link]

-

Clopidogrel bioactivation and risk of bleeding in patients cotreated with angiotensin-converting enzyme inhibitors after myocardial infarction: a proof-of-concept study. PubMed. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Antiplatelet agents aspirin and clopidogrel are hydrolyzed by distinct carboxylesterases, and clopidogrel is transesterificated in the presence of ethyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clopidogrel bioactivation and risk of bleeding in patients cotreated with angiotensin-converting enzyme inhibitors after myocardial infarction: a proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]

- 9. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The validation of a bioanalytical method for the determination of clopidogrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. fda.gov [fda.gov]

- 15. fda.gov [fda.gov]

- 16. medicine.uams.edu [medicine.uams.edu]

- 17. New FDA Guidance on Bioanalytical Method Validation | Kymos [kymos.com]

An In-depth Technical Guide to the Solubility of Clopidogrel Carboxylic Acid

Foreword: Understanding the “Why” Behind Solubility

In the landscape of pharmaceutical development, the journey of a drug from a promising molecule to a therapeutic reality is paved with intricate scientific challenges. Among the most fundamental of these is solubility. For clopidogrel, a cornerstone in antiplatelet therapy, understanding the solubility of its primary inactive metabolite, clopidogrel carboxylic acid (SR 26334), is not merely an academic exercise. It is a critical endeavor that informs everything from bioequivalence studies and formulation development to ensuring consistent drug performance and patient safety. This guide moves beyond a simple recitation of data, aiming to provide a deeper, mechanistic understanding of the solubility characteristics of this pivotal molecule. As senior application scientists, we do not just present what the solubility is; we delve into why it behaves the way it does, empowering researchers and drug development professionals to make more informed decisions.

Introduction: The Central Role of a Key Metabolite

Clopidogrel is a prodrug, meaning its therapeutic action is dependent on its metabolic conversion to an active thiol metabolite. This active form irreversibly inhibits the P2Y12 receptor on platelets, thereby preventing platelet aggregation. However, the metabolic pathway is not entirely efficient. A staggering 85-90% of an orally administered dose of clopidogrel is rapidly hydrolyzed by carboxylesterase 1 in the liver to its inactive carboxylic acid derivative.[1] This makes clopidogrel carboxylic acid the most abundant circulating clopidogrel-related compound in plasma.[2]

Consequently, the pharmacokinetic profile of clopidogrel is often documented by measuring the blood concentration of this inactive metabolite.[3] Its physicochemical properties, particularly its solubility, are therefore of paramount importance. Low or variable solubility can significantly impact its absorption and excretion kinetics, which are critical parameters in bioequivalence and pharmacokinetic studies.[4]

Physicochemical Properties of Clopidogrel Carboxylic Acid:

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄ClNO₂S | [5] |

| Molecular Weight | 307.8 g/mol | [5] |

| Appearance | Light-tan solid | Guidechem |

| Predicted pKa | 1.61 ± 0.10 | Guidechem |

| Synonyms | SR 26334, (S)-α-(2-Chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic Acid | [5][6] |

The Science of Solubility: A Theoretical Framework

The solubility of a molecule like clopidogrel carboxylic acid is governed by a delicate interplay of its intrinsic properties and the characteristics of the solvent. As a molecule possessing both a carboxylic acid group (ionizable) and a lipophilic thienopyridine core, its solubility is highly dependent on the pH of the aqueous medium and the polarity of organic solvents.

The Impact of pH on Aqueous Solubility

Clopidogrel carboxylic acid is an ampholyte, containing both an acidic functional group (the carboxylic acid) and a basic functional group (the tertiary amine in the tetrahydrothienopyridine ring). The overall charge of the molecule, and thus its interaction with the polar water molecules, is dictated by the pH of the solution.

-

In Acidic Environments (Low pH): At a pH below the pKa of the carboxylic acid group (predicted to be around 1.61), this group will be largely protonated and neutral (-COOH). Simultaneously, the tertiary amine will be protonated, rendering the molecule positively charged. This charge enhances its interaction with polar water molecules, leading to higher solubility. The parent drug, clopidogrel bisulfate, is freely soluble at pH 1.[7]

-

In Neutral to Basic Environments (Higher pH): As the pH increases above the pKa of the carboxylic acid, it will deprotonate to form a carboxylate anion (-COO⁻), which is negatively charged. While this introduces a charged group, the overall solubility of the parent drug, clopidogrel, is known to sharply decline above pH 2.[8] This is because at neutral pH, while the carboxylic acid is ionized, the molecule as a whole is less charged than at low pH, leading to a decrease in solubility. It is practically insoluble in water at neutral pH.[9] This behavior is characteristic of Biopharmaceutics Classification System (BCS) Class II drugs, to which clopidogrel belongs, signifying low solubility and high permeability.[7][9]

Solubility in Organic Solvents: The "Like Dissolves Like" Principle

The solubility in organic solvents is primarily dictated by the polarity of the solvent and its ability to form intermolecular bonds (e.g., hydrogen bonds) with the solute.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They can interact with the carboxylic acid group and the tertiary amine of clopidogrel carboxylic acid, leading to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dielectric constants and can solvate charged species, but they lack a proton to donate for hydrogen bonding. Their ability to dissolve clopidogrel carboxylic acid will depend on a balance of polarity and other intermolecular forces.

-

Nonpolar Solvents (e.g., Hexane, Ethyl Acetate): Due to the significant polarity introduced by the carboxylic acid and the heteroatoms in the ring structure, clopidogrel carboxylic acid is expected to have very low solubility in nonpolar solvents.

Quantitative Solubility Profile of Clopidogrel Carboxylic Acid

Precise quantitative data is the bedrock of robust drug development. While a complete, publicly available pH-solubility profile for clopidogrel carboxylic acid is not readily found in the literature, we can compile the available data and draw strong inferences from studies on the parent compound.

Aqueous Solubility

Data on the parent drug, clopidogrel hydrogen sulfate, provides a clear indication of the expected pH-dependent solubility of its carboxylic acid metabolite. A study demonstrated that the solubility of clopidogrel hydrogen sulfate is:

-

Freely soluble at pH 1.2 (268.750 ± 6.159 mg/mL)

-

Markedly lower at pH 4.5 (0.055 ± 0.005 mg/mL)

-

Very low at pH 6.8 (0.016 ± 0.003 mg/mL)[7]

This dramatic decrease in solubility as the pH increases is a critical factor for a drug that needs to be absorbed in the gastrointestinal tract.

For the hydrochloride salt of clopidogrel carboxylic acid , a single quantitative data point is available:

-

PBS (pH 7.2): 10 mg/mL[6]

This value at a physiological pH is significant for understanding its behavior in plasma and during in vitro assays.

Organic Solvent Solubility

The following quantitative solubility data is available for the hydrochloride salt of clopidogrel carboxylic acid :

| Solvent | Solubility (mg/mL) | Source |

| Dimethylformamide (DMF) | 50 | [6] |

| Dimethyl sulfoxide (DMSO) | 50 | [6] |

| Ethanol | 50 | [6] |

This data indicates a high solubility in polar aprotic and polar protic solvents, which is consistent with the theoretical principles discussed earlier.

Experimental Protocols for Solubility Determination

The integrity of solubility data is directly tied to the rigor of the experimental methodology. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method . For ionizable compounds like clopidogrel carboxylic acid, potentiometric titration is a powerful tool for concurrently determining both pKa and solubility.

Shake-Flask Method for Thermodynamic Solubility

This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Step-by-Step Protocol:

-

Preparation of Media: Prepare a series of aqueous buffers at various pH values (e.g., from pH 1.2 to 7.4) and select the desired organic solvents.

-

Addition of Excess Compound: Add an excess amount of clopidogrel carboxylic acid to a vial containing a known volume of the chosen solvent or buffer. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[7]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Subsequently, filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to separate the saturated solution from the solid.

-

Quantification: Accurately dilute the clear supernatant and analyze the concentration of clopidogrel carboxylic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][10]

-